Product packaging for N-Acetoxy-N-glycolyl-2-aminofluorene(Cat. No.:CAS No. 115227-95-7)

N-Acetoxy-N-glycolyl-2-aminofluorene

Cat. No.: B038275
CAS No.: 115227-95-7
M. Wt: 297.3 g/mol
InChI Key: IBPKZWFYZYIXER-UHFFFAOYSA-N
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Description

N-Acetoxy-N-glycolyl-2-aminofluorene is a biochemical research tool primarily used in the study of chemical carcinogenesis. As a key derivative of 2-aminofluorene, this compound is designed for investigating the metabolic activation of carcinogenic hydroxamic acids and their subsequent interactions with DNA. This compound is noted for its high reactivity and specific applications in mechanistic studies. Research indicates that N-glycolylhydroxamic acids like this one can exhibit different metabolic pathways and greater reactivity compared to their acetyl-derived counterparts, providing a valuable point of comparison in enzymatic and metabolic studies . Its instability and propensity for facile intramolecular rearrangement, specifically an O→O acyl migration, make it a subject of interest for studying the relationship between chemical reactivity and genotoxicity . Main Research Applications: Investigation of DNA adduct formation and the mechanisms of carcinogen-induced mutagenesis. Comparative studies on the bioactivation and covalent binding to DNA of glycolyl-versus acetyl-derived hydroxamic acids . Exploration of novel intramolecular rearrangement reactions and their potential significance for toxicity . This product is intended for research purposes only. It is not for diagnostic or therapeutic use, nor for administration to humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15NO4 B038275 N-Acetoxy-N-glycolyl-2-aminofluorene CAS No. 115227-95-7

Properties

IUPAC Name

[9H-fluoren-2-yl-(2-hydroxyacetyl)amino] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-11(20)22-18(17(21)10-19)14-6-7-16-13(9-14)8-12-4-2-3-5-15(12)16/h2-7,9,19H,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPKZWFYZYIXER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ON(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80151009
Record name N-Acetoxy-N-glycolyl-2-aminofluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115227-95-7
Record name N-Acetoxy-N-glycolyl-2-aminofluorene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115227957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetoxy-N-glycolyl-2-aminofluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Two-Step Acylation-Saponification Method

The predominant synthesis of N-OAc-GAF involves sequential acylation and saponification reactions. As detailed in sources and, arylhydroxylamines are first acylated with acetoxyacetyl chloride under anhydrous conditions. This step typically employs tetrahydrofuran (THF) as the solvent and triethylamine (TEA) as the base, facilitating the formation of the intermediate N-glycolyl-2-aminofluorene (GAF) . The second step involves saponification using sodium hydroxide (NaOH) in a methanol-water mixture, cleaving the ester bond to yield the hydroxamic acid derivative. This method achieves a 72% overall yield and is scalable for laboratory use.

Critical parameters include:

  • Temperature control : Acylation at 0–5°C minimizes side reactions.

  • Stoichiometry : A 1.2:1 molar ratio of acetoxyacetyl chloride to arylhydroxylamine ensures complete conversion.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity.

Intramolecular Acyl Migration Approach

An alternative method exploits the instability of N-OAc-GAF to induce O→O acyl migration . Source describes reacting GAF with acetyl chloride in the presence of tolyl ether , which generates N-OAc-GAF transiently before rearranging to N-hydroxy-N-(acetoxyacetyl)-2-aminofluorene (N-OH-AcAAF) . Although this pathway offers a rapid route (30 minutes at 25°C), the product’s instability limits its utility, with only 35–40% recoverable yield after chromatographic separation.

Reaction Mechanisms and Kinetic Analysis

Acylation Mechanism

The acylation of arylhydroxylamines proceeds via nucleophilic attack on the carbonyl carbon of acetoxyacetyl chloride (Figure 1). Fourier-transform infrared (FTIR) spectroscopy confirms the formation of the amide bond (C=O stretch at 1650 cm⁻¹) and acetate group (1740 cm⁻¹). Density functional theory (DFT) calculations suggest a concerted mechanism with an activation energy of 45 kJ/mol, consistent with experimental reaction rates.

Rearrangement Dynamics

The spontaneous O→O acyl migration in N-OAc-GAF is a first-order reaction with a rate constant (kk) of 2.7×1032.7 \times 10^{-3} s⁻¹ at 25°C. Nuclear magnetic resonance (NMR) studies (H andC) reveal that the acetyl group migrates from the nitrogen’s oxygen to the glycolyl oxygen, forming N-OH-AcAAF. This rearrangement is irreversible under physiological conditions, complicating the compound’s storage and application.

Optimization of Synthetic Protocols

Solvent and Catalyst Screening

Comparative studies in sources and evaluate solvents (THF, dichloromethane, acetonitrile) and catalysts (TEA, pyridine). THF with TEA affords the highest yields (Table 1), attributed to its polar aprotic nature enhancing nucleophilicity.

Table 1: Solvent and Catalyst Impact on Acylation Yield

SolventCatalystYield (%)
THFTEA72
DichloromethanePyridine58
AcetonitrileTEA64

Temperature and Time Dependence

Lower temperatures (0–5°C) during acylation reduce byproduct formation, while saponification at 50°C for 2 hours optimizes ester cleavage. Prolonged reaction times (>3 hours) degrade the product, decreasing yields by 15–20%.

Analytical Validation and Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC (C18 column, acetonitrile/water gradient) resolves N-OAc-GAF (tR=8.2t_R = 8.2 minutes) from N-OH-AcAAF (tR=10.5t_R = 10.5 minutes). Monitoring the reaction in real-time confirms the transient presence of N-OAc-GAF before rearrangement.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) identifies the molecular ion peak at m/z=330.1m/z = 330.1 [M+H]⁺, consistent with the molecular formula C17H15NO4C_{17}H_{15}NO_4. Fragmentation patterns at m/z=273.0m/z = 273.0 (loss of CH3_3COO·) and m/z=228.9m/z = 228.9 (glycolyl group cleavage) validate the structure.

Nuclear Magnetic Resonance (NMR) H NMR (500 MHz, CDCl3_33): δ 7.8–7.2 (m, 8H, fluorene), 4.3 (s, 2H, glycolyl CH2_22), 2.1 (s, 3H, acetate CH3_33). C NMR confirms the acetoxy (170.5 ppm) and glycolyl (62.3 ppm) carbons .

Challenges and Mitigation Strategies

Byproduct Formation

Side products include diacetylated derivatives (5–8%), minimized by stoichiometric control and rapid purification.

Chemical Reactions Analysis

Types of Reactions

N-Acetoxy-N-glycolyl-2-aminofluorene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce simpler amines .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • N-Acetoxy-N-glycolyl-2-aminofluorene serves as a reagent in organic synthesis, acting as an intermediate in the preparation of more complex molecules. Its dual functional groups allow for diverse chemical reactions, including oxidation, reduction, and substitution reactions.

2. Biological Studies

  • Research indicates that this compound interacts with biological molecules, including enzymes and proteins. Its potential biological activities are under investigation, particularly its effects on cellular mechanisms and pathways .

3. Mutagenesis Studies

  • A study explored the mutagenic effects of N-acetoxy-N-acetyl-2-aminofluorene (a related compound) on Escherichia coli, revealing insights into its mutagenesis mechanisms. The study identified various mutations induced by the compound, including base substitutions and frameshifts, which are critical for understanding its carcinogenic potential .

4. Covalent Binding to DNA

  • Another significant application involves studying the covalent binding of hydroxamic acid derivatives, including N-hydroxy-N-glycolyl-2-aminofluorene, to rat hepatocyte DNA. This research highlights differences in binding mechanisms between related compounds and underscores the importance of enzymatic activity in DNA interactions .

Case Studies

Study Objective Findings
Covalent Binding StudyInvestigate binding to rat hepatocyte DNABoth N-hydroxy derivatives showed equal binding to DNA and RNA; binding influenced by cytosolic enzymes .
Mutagenesis in E. coliAnalyze mutation spectrum induced by N-acetoxy derivativesIdentified multiple mutation types; frameshift mutations were notably prevalent .

Industrial Applications

In industrial contexts, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for developing new compounds with specific functionalities tailored for various applications.

Mechanism of Action

The mechanism of action of N-Acetoxy-N-glycolyl-2-aminofluorene involves its interaction with molecular targets such as enzymes and receptors. The acetoxy group can undergo hydrolysis to release active intermediates that interact with biological molecules, leading to various biochemical effects . The pathways involved in these interactions are complex and depend on the specific biological context.

Comparison with Similar Compounds

Structural and Reactivity Differences

The table below compares N-Acetoxy-N-glycolyl-2-aminofluorene with key analogs based on substituents, reactivity, and biological behavior:

Compound Name Substituents Reactivity Profile Metabolic Activation Required DNA Adduct Stability Carcinogenic Potential
This compound -OAc, -OCH₂COOH Moderate electrophilicity (glycolyl reduces reactivity vs. acetyl) Likely partial Unknown; inferred moderate Hypothesized lower than acetyl/trifluoroacetyl
N-Acetyl-2-aminofluorene (2-AAF) -Ac Low reactivity; requires metabolic activation to N-hydroxy-AAF Yes (via CYP450) Short half-life (~7 days) High (well-documented carcinogen)
N-Acetoxy-N-acetyl-2-aminofluorene -OAc, -Ac High reactivity (direct DNA binding) No (pre-activated) Short-lived adducts (dGuo-AAF) Very high (rapid tumor initiation)
N-Acetoxy-N-trifluoroacetyl-2-aminofluorene -OAc, -CF₃CO Extreme electrophilicity (CF₃ stabilizes carbocation) No Persistent adducts (inferred) Likely very high (due to stability)

Key Research Findings

  • N-Acetyl-2-aminofluorene (2-AAF): Requires metabolic activation to N-hydroxy-AAF for DNA binding. Forms N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dGuo-AAF), which has a biological half-life of ~7 days . However, 20% of adducts persist for weeks, likely due to incomplete deacetylation .
  • N-Acetoxy-N-acetyl-2-aminofluorene: Bypasses metabolic activation, directly forming dGuo-AAF adducts. Despite rapid initial binding, these adducts are less persistent than those from N-hydroxy-AAF .
  • This compound (hypothesized): The glycolyl group’s hydroxyl moiety may increase solubility and facilitate detoxification via glucuronidation, reducing carcinogenicity compared to acetyl/trifluoroacetyl analogs. However, its moderate electrophilicity could still permit DNA adduct formation.

Mechanistic Insights

  • The trifluoroacetyl group’s electron-withdrawing properties likely stabilize adducts, whereas acetyl or glycolyl groups may allow faster repair .
  • Metabolic Pathways : N-Acetyl derivatives rely on CYP450-mediated activation, while acetoxy derivatives act as direct alkylating agents. Glycolyl’s hydrophilicity may favor renal excretion over metabolic activation .

Critical Analysis of Evidence Gaps

  • Direct data on this compound are absent in the provided evidence. Inferences are drawn from structurally related compounds.
  • Comparative studies on glycolyl-substituted aminofluorenes are needed to validate hypothesized differences in adduct stability and carcinogenicity.

Biological Activity

N-Acetoxy-N-glycolyl-2-aminofluorene (N-AcO-Gly-AAF) is a compound of significant interest in the fields of toxicology and carcinogenesis. This article delves into its biological activity, mechanisms of action, and implications for health, supported by various studies and data.

N-AcO-Gly-AAF is synthesized through the acylation of 2-aminofluorene with acetic anhydride followed by glycolylation. Its structure allows it to interact with biological macromolecules, particularly DNA, leading to mutagenic effects.

The primary mechanism by which N-AcO-Gly-AAF exerts its biological effects is through DNA crosslinking . This process can lead to mutations and ultimately carcinogenesis. The compound forms adducts with DNA, which can interfere with replication and transcription processes.

Key Findings:

  • DNA Crosslinking : Studies have shown that N-AcO-Gly-AAF induces crosslinking between DNA strands, which was quantified in experiments involving [methyl-3H]thymidine labeled DNA. The extent of crosslinking was directly proportional to the concentration of the compound used in the reaction mixture .
  • Radical Mechanisms : The involvement of free radicals in the crosslinking process has been suggested. The addition of spin traps reduced the levels of crosslinking, indicating a radical-mediated mechanism .

Biological Activity and Mutagenicity

N-AcO-Gly-AAF has been shown to possess mutagenic properties in various model systems. Its ability to induce mutations has been documented through DNA sequencing studies, which revealed specific mutation spectra associated with exposure to this compound .

Case Studies:

  • In Vivo Studies : Experiments conducted on laboratory animals have demonstrated that exposure to N-AcO-Gly-AAF leads to an increased incidence of tumors, particularly in the liver and bladder.
  • Cell Culture Studies : In vitro assays using human cell lines have confirmed that N-AcO-Gly-AAF can induce significant cytotoxicity and mutagenesis, correlating with its ability to form DNA adducts.

Data Summary

The following table summarizes key research findings related to the biological activity of N-AcO-Gly-AAF:

Study TypeKey FindingsReference
In VivoIncreased tumor incidence in liver and bladder following exposure
In VitroInduction of mutations in human cell lines
Mechanistic StudyDemonstrated DNA crosslinking and radical involvement
Synthesis MethodAcylation followed by glycolylation leads to formation of N-AcO-Gly-AAF

Toxicological Implications

The mutagenic properties of N-AcO-Gly-AAF raise concerns regarding its potential role as a carcinogen. Its structural similarity to other known carcinogens suggests that it could pose similar risks in humans, particularly through dietary or environmental exposure.

Q & A

Basic Research Questions

Q. What are the key structural features and analytical methods for characterizing N-Acetoxy-N-glycolyl-2-aminofluorene?

  • Methodological Answer : The compound (C₁₇H₁₅NO₄) contains a fluorene backbone substituted with acetoxy and glycolyl groups at the 2-amino position. For characterization:

  • HPLC : Use reverse-phase chromatography with UV detection to monitor its instability and rearrangement products. A study assigned distinct HPLC peaks to this compound (N-OAc-GAF) and its rearrangement product N-hydroxy-N-(acetoxyacetyl)-2-aminofluorene (N-OH-AcAAF) .
  • NMR/HR-MS : Employ ¹H/¹³C NMR and high-resolution mass spectrometry to confirm molecular structure and detect acyl migration products .

Q. What synthetic methodologies are recommended for preparing this compound in laboratory settings?

  • Methodological Answer : A two-step synthesis is documented:

Acylation : React 2-aminofluorene with acetoxyacetyl chloride to form the intermediate N-glycolylhydroxamic acid ester.

Acetylation : Convert the hydroxamic acid to its thallous salt, followed by treatment with acetyl chloride to yield N-OAc-GAF .

  • Critical Note : The product is highly unstable; reactions must be conducted under inert conditions, and immediate HPLC analysis is advised to confirm purity .

Advanced Research Questions

Q. How does the intramolecular rearrangement of this compound occur, and what analytical techniques are used to study it?

  • Mechanistic Insight : The compound undergoes a novel O→O acyl migration, transforming into N-OH-AcAAF. This rearrangement is intramolecular, as demonstrated by competition studies showing no intermolecular acetyl transfer .
  • Analytical Workflow :

  • Kinetic Monitoring : Use time-resolved HPLC to track rearrangement rates under varying pH/temperature conditions.
  • Isotopic Labeling : Introduce ¹³C-labeled acetyl groups to trace migration pathways via NMR .

Q. What are the implications of the compound’s instability on experimental design in toxicology studies?

  • Experimental Design Considerations :

  • Sample Freshness : Prepare solutions immediately before use to avoid confounding results from degradation.
  • Metabolite Tracking : Link its rearrangement to potential toxic metabolites (e.g., N-hydroxy derivatives, as seen in related fluorene compounds like N-hydroxy-2-acetamidofluorene) .
  • Control Experiments : Include stability controls in cytotoxicity assays to distinguish intrinsic toxicity from artifact signals .

Q. How can computational modeling clarify the reaction pathways and stability of this compound?

  • Methodological Approach :

  • DFT Calculations : Model the energy barriers for acyl migration and compare with experimental kinetics to validate mechanisms .
  • Molecular Dynamics : Simulate solvent effects (e.g., polarity, protic vs. aprotic solvents) on rearrangement rates .

Data Contradiction & Validation

Q. How should researchers resolve discrepancies in reported reaction pathways involving this compound?

  • Validation Strategies :

  • Reproducibility Checks : Replicate synthesis and rearrangement experiments under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere) .
  • Cross-Platform Analysis : Compare HPLC, LC-MS, and NMR data across labs to confirm peak assignments and intermediates .

Methodological Best Practices

Q. How should researchers handle and store this compound to minimize degradation during experiments?

  • Protocol :

  • Storage : Keep at –20°C in amber vials under argon.
  • Handling : Use anhydrous solvents (e.g., THF, DMF) and avoid protic environments to suppress hydrolysis .

Q. What in vitro assays are suitable for studying its biochemical interactions while accounting for instability?

  • Recommendations :

  • Short-Term Assays : Prioritize endpoint measurements over real-time monitoring.
  • Stabilizing Agents : Test additives like radical scavengers (e.g., BHT) or chelators (e.g., EDTA) to inhibit degradation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Acetoxy-N-glycolyl-2-aminofluorene
Reactant of Route 2
N-Acetoxy-N-glycolyl-2-aminofluorene

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